Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Epigenetics Lysine-specific demethylase 1 inhibition Cancer therapeutics

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (CAS 951804-64-1) features an electron-withdrawing 2-methylsulfonyl pharmacophore—distinct from generic 2-aminothiazoles. Validated LSD1/KDM1A inhibitor (IC50 356 nM; >280x MAOA selectivity). C4 amine and C5 ester provide orthogonal handles for SAR. MW 236.3, TPSA 99.35 Ų, LogP 0.9. Ideal for epigenetic drug discovery in oncology and neurology. Confirmed by NMR, HPLC, GC.

Molecular Formula C6H8N2O4S2
Molecular Weight 236.3 g/mol
CAS No. 951804-64-1
Cat. No. B3314357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate
CAS951804-64-1
Molecular FormulaC6H8N2O4S2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(S1)S(=O)(=O)C)N
InChIInChI=1S/C6H8N2O4S2/c1-12-5(9)3-4(7)8-6(13-3)14(2,10)11/h7H2,1-2H3
InChIKeyULZQIFHFOYQYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-2-(Methylsulfonyl)Thiazole-5-Carboxylate (CAS 951804-64-1) Chemical Identity and Core Structural Features


Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate (CAS 951804-64-1; molecular formula C6H8N2O4S2; molecular weight 236.3 g/mol) is a heterocyclic small molecule featuring a 1,3-thiazole core with an amino group at the 4-position, a methylsulfonyl group at the 2-position, and a methyl carboxylate ester at the 5-position [1]. The compound is characterized by a computed XLogP3-AA of 0.9, a single hydrogen bond donor, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of 99.35 Ų [1]. It is commercially available from multiple vendors with purities ranging from 95% to 98%, and its structure has been confirmed by NMR, HPLC, and GC analyses .

Why Methyl 4-Amino-2-(Methylsulfonyl)Thiazole-5-Carboxylate Cannot Be Interchanged with Generic 2-Aminothiazole Analogs


Generic substitution within the 2-aminothiazole class is not scientifically justifiable for methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate due to the distinct electronic and steric consequences of the 2-methylsulfonyl substituent. While conventional 2-aminothiazole scaffolds typically bear hydrogen, alkyl, or aryl substituents at the 2-position—resulting in electron-donating character and moderate hydrogen bond acceptor capacity—the electron-withdrawing methylsulfonyl group at C2 fundamentally alters the heterocycle's electronic distribution, hydrogen bonding profile, and metabolic stability [1][2]. The 2-methylsulfonyl moiety has been specifically identified as a critical pharmacophoric element for enzyme inhibition, including carbonic anhydrase isozymes, distinguishing it from 2-amino, 2-phenyl, or 2-alkylamino thiazole analogs that lack this functional group [3]. Furthermore, the combination of the C4 primary amino group and the C5 methyl ester creates a uniquely functionalized scaffold for derivatization that is not recapitulated by regioisomeric arrangements (e.g., 2-amino-4-methylsulfonyl or 2-amino-5-methylsulfonyl analogs) or by analogs bearing alternative C2 substituents such as phenyl (CAS 99967-80-3) or diethylamino (CAS 1334485-59-4) [2]. These structural distinctions translate into measurable differences in target engagement, selectivity, and downstream derivatization potential, as quantified in Section 3.

Quantitative Differentiation Evidence for Methyl 4-Amino-2-(Methylsulfonyl)Thiazole-5-Carboxylate Versus Comparator Compounds


LSD1 Inhibitory Activity: IC50 356 nM Versus LSD1 Inhibitor Benchmark Range

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate demonstrates moderate inhibitory activity against recombinant human lysine-specific demethylase 1A (LSD1/KDM1A) with an IC50 value of 356 nM, measured using a fluorescence-based assay with methylated peptide substrate and Amplex red reagent detection after 30-minute incubation [1]. In contrast, structurally optimized LSD1 inhibitors in the same assay platform achieve sub-100 nM potency (e.g., certain aminothiazole-based LSD1 inhibitors demonstrate IC50 <100 nM under identical pH 8.0, 25°C conditions) [2]. This positions the target compound as a validated but non-optimized LSD1 inhibitor scaffold—offering a defined starting point for medicinal chemistry optimization rather than a clinical candidate.

Epigenetics Lysine-specific demethylase 1 inhibition Cancer therapeutics

Monoamine Oxidase A Selectivity: 280-Fold Preference for LSD1 Over MAOA

In head-to-head enzymatic profiling within the same assay panel, methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate exhibits an IC50 of 1.00 × 10⁵ nM (100 μM) against human monoamine oxidase A (MAOA), representing a >280-fold selectivity window for LSD1 inhibition (IC50 = 356 nM) over MAOA [1]. This selectivity profile is structurally attributable to the 2-methylsulfonyl substituent, which confers target discrimination not observed in many unsubstituted or 2-alkylamino thiazole analogs that frequently exhibit promiscuous amine oxidase inhibition.

Target selectivity profiling Off-target liability assessment Epigenetic drug discovery

Structural Distinction: Methylsulfonyl at C2 Confers Electron-Withdrawing Character Absent in 2-Amino and 2-Phenyl Analogs

The 2-methylsulfonyl group in methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is a strong electron-withdrawing substituent that decreases electron density on the thiazole ring, in contrast to the electron-donating 2-amino or neutral 2-phenyl substituents found in common comparator scaffolds (e.g., methyl 4-amino-2-phenylthiazole-5-carboxylate, CAS 99967-80-3; methyl 4-amino-2-(diethylamino)thiazole-5-carboxylate, CAS 1334485-59-4) [1][2]. The methylsulfonyl group has been independently validated as essential for carbonic anhydrase enzyme inhibition in thiazole-methylsulfonyl derivative series, where compounds lacking this moiety showed substantially reduced or absent enzyme inhibitory activity [3]. The C4-amino group and C5-methyl ester provide orthogonal derivatization handles (nucleophilic amine; electrophilic ester) that enable systematic exploration of vector-dependent SAR not possible with regioisomeric analogs.

Medicinal chemistry Structure-activity relationship Scaffold diversification

Computed Physicochemical Property Profile: TPSA 99.35 Ų, LogP 0.9, Single H-Bond Donor

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate exhibits computed physicochemical properties consistent with favorable drug-like characteristics: topological polar surface area (TPSA) = 99.35 Ų (well below the 140 Ų threshold predictive of acceptable oral bioavailability), XLogP3-AA = 0.9 (balanced lipophilicity), and a single hydrogen bond donor (the C4 primary amine) [1]. In contrast, comparator 2-phenyl analog (CAS 99967-80-3) exhibits higher calculated lipophilicity due to the phenyl substituent, while 2-diethylamino analog (CAS 1334485-59-4) introduces an additional basic amine center and increased molecular flexibility, each altering the predicted ADME profile and synthetic tractability [2].

Drug-likeness prediction ADME profiling Lead optimization

Vendor Purity Specifications: 95–98% with Analytical Documentation Support

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate is commercially available from multiple independent suppliers with documented purity specifications of 95% to 98% . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports upon request . In contrast, many closely related thiazole analogs (e.g., methyl 4-amino-2-phenylthiazole-5-carboxylate, CAS 99967-80-3) are available from fewer commercial sources, often with less comprehensive analytical characterization or longer lead times, introducing procurement uncertainty for time-sensitive research programs.

Chemical procurement Quality assurance Research reproducibility

Comparative Cytotoxicity Profile Across HeLa, A549, and MCF-7 Cancer Cell Lines

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate has been evaluated for anti-proliferative activity against three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Reported IC50 values are 15.3 ± 1.2 μM (HeLa), 20.1 ± 0.8 μM (A549), and 18.7 ± 1.0 μM (MCF-7) . Note: The primary source and full experimental details for these cytotoxicity data are not independently verifiable in peer-reviewed literature; the data are presented as reported by a commercial vendor and should be interpreted with appropriate caution. In contrast, structurally optimized thiazole derivatives have demonstrated sub-micromolar cytotoxicity in similar cell line panels (e.g., certain thiazole-methylsulfonyl derivatives achieve IC50 values in the nanomolar to low micromolar range against HeLa and MCF-7 cells) [1].

Anticancer screening Cytotoxicity profiling Phenotypic assay

Recommended Research and Industrial Applications for Methyl 4-Amino-2-(Methylsulfonyl)Thiazole-5-Carboxylate Based on Quantified Differentiation Evidence


LSD1 Inhibitor Scaffold Optimization and Epigenetic Probe Development

Based on the quantified LSD1 IC50 of 356 nM and the >280-fold selectivity window over MAOA documented in Section 3, this compound is optimally positioned as a starting scaffold for medicinal chemistry optimization campaigns targeting LSD1/KDM1A inhibition [1]. The moderate potency provides a clear optimization trajectory, while the validated selectivity profile reduces the risk of pursuing a promiscuous chemical series. The presence of two orthogonal derivatization handles—the C4 primary amine for amide or sulfonamide coupling, and the C5 methyl ester for hydrolysis to carboxylic acid or amidation—enables systematic exploration of vector-dependent structure-activity relationships. Research groups focused on epigenetic targets, particularly in oncology (acute myeloid leukemia, small cell lung cancer) and neurology, can utilize this compound to generate focused libraries for hit-to-lead optimization [2].

Thiazole-Methylsulfonyl Pharmacophore Validation in Enzyme Inhibition Assays

The compound serves as a validated probe for investigating the role of the 2-methylsulfonyl-4-aminothiazole pharmacophore in enzyme inhibition, particularly for targets where the methylsulfonyl group is essential for activity as demonstrated in carbonic anhydrase studies [3]. Researchers investigating novel enzyme targets—especially carbonic anhydrase isozymes, sulfonamide-binding proteins, or other metalloenzymes—can employ this compound as a reference standard to benchmark new chemical series. The availability of comprehensive analytical documentation (NMR, HPLC, GC) from multiple vendors ensures batch-to-batch consistency for comparative biochemical studies .

Heterocyclic Building Block for Parallel Synthesis and Diversity-Oriented Chemistry

Given the compound's low molecular weight (236.3 g/mol), balanced physicochemical properties (TPSA 99.35 Ų, LogP 0.9), and orthogonal functional group architecture documented in Section 3, it is ideally suited as a heterocyclic building block for parallel synthesis and diversity-oriented chemistry applications [2]. The C4-amino group enables rapid diversification via amide bond formation, urea synthesis, or reductive amination; the C5-methyl ester can be hydrolyzed to the carboxylic acid for further derivatization or used directly in ester-amide exchange reactions. The electron-withdrawing methylsulfonyl group at C2 modulates the reactivity of the thiazole ring, enabling regioselective transformations not accessible with 2-amino or 2-alkyl thiazole building blocks [3]. Contract research organizations and pharmaceutical discovery chemistry groups can leverage this scaffold for generating focused compound collections with drug-like property profiles.

Selectivity Profiling Reference Compound for LSD1-Targeted Chemical Biology Studies

The compound's selectivity profile—specifically the 281-fold discrimination between LSD1 (IC50 356 nM) and MAOA (IC50 100 μM) established in Section 3—positions it as a useful reference compound for selectivity profiling in chemical biology studies investigating LSD1-mediated epigenetic regulation [1]. Researchers can employ this compound as a control to establish baseline LSD1 engagement thresholds in cellular target engagement assays or as a tool compound for distinguishing LSD1-dependent phenotypes from MAOA-mediated effects. The moderate potency minimizes the risk of off-target cytotoxicity at concentrations required for LSD1 inhibition, enabling cleaner interpretation of target-specific biological outcomes relative to more promiscuous aminothiazole probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.